![molecular formula C20H19NO3S B14409602 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine CAS No. 81167-59-1](/img/structure/B14409602.png)
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a methanesulfonyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine typically involves the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine
- (2,5-Dimethylphenyl)methanesulfonyl chloride
Uniqueness
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81167-59-1 |
|---|---|
Molekularformel |
C20H19NO3S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxido-4-phenylpyridin-1-ium |
InChI |
InChI=1S/C20H19NO3S/c1-15-8-9-16(2)19(12-15)14-25(23,24)20-13-18(10-11-21(20)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
DFKJJPCPOCCIKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=CC(=C2)C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


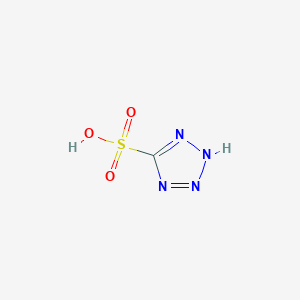
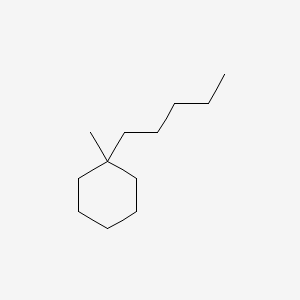
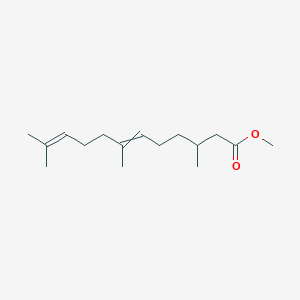
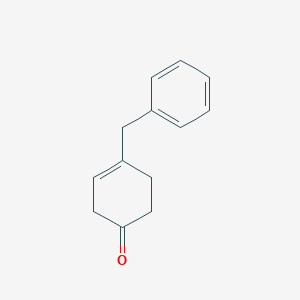
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)
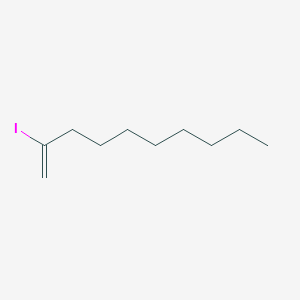
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
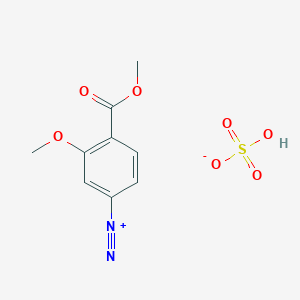

![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)


![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)

